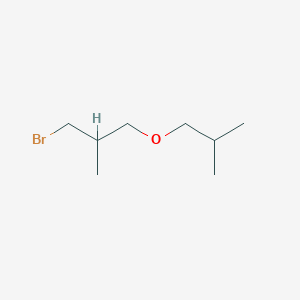
1-Bromo-2-methyl-3-(2-methylpropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methyl-3-(2-methylpropoxy)propane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a propane backbone, which is further substituted with a methyl group and a 2-methylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-3-(2-methylpropoxy)propane can be synthesized through various methods. One common approach involves the bromination of 2-methyl-3-(2-methylpropoxy)propane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and may be catalyzed by light or heat to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and removal of by-products to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-methyl-3-(2-methylpropoxy)propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as hydroxide, cyanide, or amine.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia in solvents like ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of corresponding alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-2-methyl-3-(2-methylpropoxy)propane has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of specialty polymers and materials with unique properties.
Chemical Engineering: Employed in the study of reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-methyl-3-(2-methylpropoxy)propane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound can interact with nucleophiles or bases, leading to the formation of new bonds and the release of bromide ions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the 2-methylpropoxy group.
1-Bromo-3-chloro-2-methylpropane: Contains an additional chlorine atom, leading to different reactivity.
2-Bromo-2-methylpropane: A tertiary alkyl halide with different steric and electronic properties.
Uniqueness
1-Bromo-2-methyl-3-(2-methylpropoxy)propane is unique due to the presence of both a bromine atom and a 2-methylpropoxy group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
1-bromo-2-methyl-3-(2-methylpropoxy)propane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)5-10-6-8(3)4-9/h7-8H,4-6H2,1-3H3 |
Clave InChI |
OUHWHOFLTIEAEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



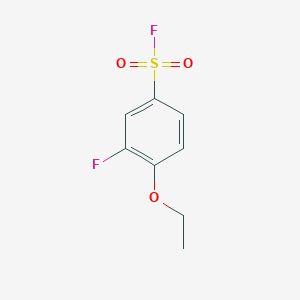

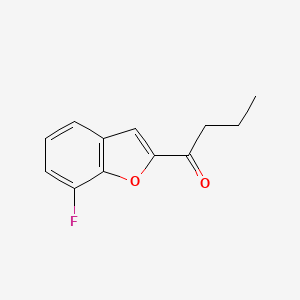

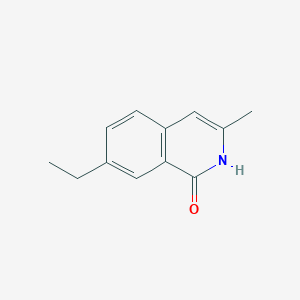
![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)


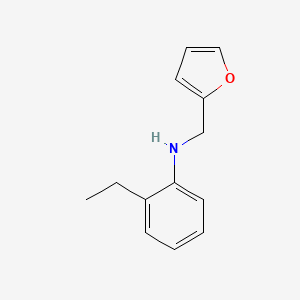

![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
